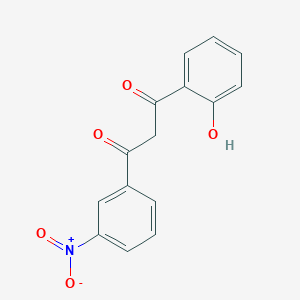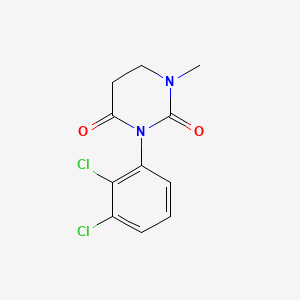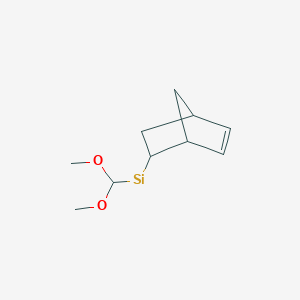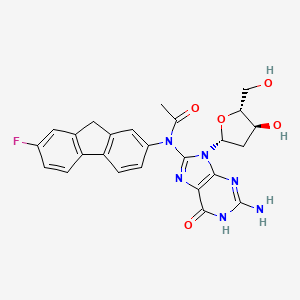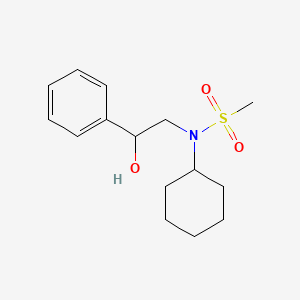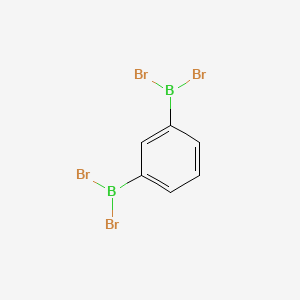
(1,3-Phenylene)bis(dibromoborane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(dibromoboryl)benzene is a chemical compound characterized by the presence of two dibromoboryl groups attached to a benzene ring at the 1 and 3 positions. This compound is of significant interest in the field of organoboron chemistry due to its unique structural and electronic properties. The presence of boron atoms in the molecule imparts unique reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
1,3-bis(dibromoboryl)benzene can be synthesized through the reaction of 1,3-dibromobenzene with boron tribromide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of boron tribromide. The general reaction scheme is as follows:
C6H4(Br)2+2BBr3→C6H4(BBr2)2+2HBr
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of 1,3-bis(dibromoboryl)benzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-bis(dibromoboryl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form boron-containing intermediates.
Coupling Reactions: It can participate in coupling reactions to form larger boron-containing molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.
科学的研究の応用
1,3-bis(dibromoboryl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex boron-containing molecules and polymers.
Biology: The compound is used in the development of boron-based drugs and imaging agents.
Industry: The compound is used in the production of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1,3-bis(dibromoboryl)benzene involves the interaction of the boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include:
Coordination Chemistry: The boron atoms can coordinate with electron-rich species, leading to the formation of stable complexes.
Electron Transfer: The compound can participate in electron transfer reactions, influencing the reactivity of other molecules.
類似化合物との比較
Similar Compounds
- 1,4-bis(dibromoboryl)benzene
- 1,3,5-tris(dibromoboryl)benzene
- 4,4’-bis(dibromoboryl)biphenyl
Uniqueness
1,3-bis(dibromoboryl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its isomers and analogs. The position of the dibromoboryl groups influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.
特性
CAS番号 |
107134-82-7 |
|---|---|
分子式 |
C6H4B2Br4 |
分子量 |
417.3 g/mol |
IUPAC名 |
dibromo-(3-dibromoboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H |
InChIキー |
NJKFLEYPVYPANO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)B(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


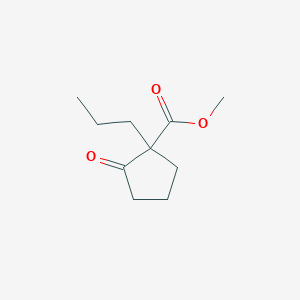

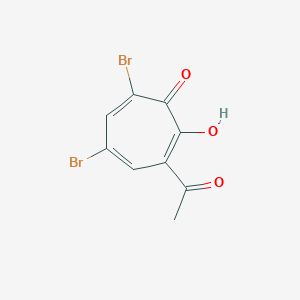
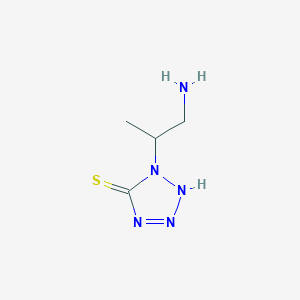
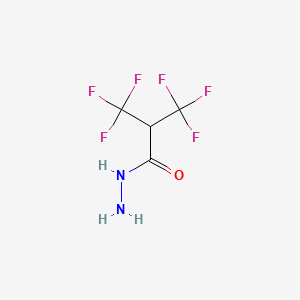

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
